molecular formula C11H11Br2N3 B6344617 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole CAS No. 1240567-99-0

3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole

Cat. No.: B6344617
CAS No.: 1240567-99-0
M. Wt: 345.03 g/mol
InChI Key: YQISARSMEIQGRO-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions, a phenylpropyl group at the 1st position, and a triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the bromination of 1-(2-phenylpropyl)-1H-1,2,4-triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of phenylpropyl ketones or carboxylic acids.

    Reduction: Formation of dihydrotriazoles.

Scientific Research Applications

3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Material Science: Utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Agricultural Chemistry: Explored for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the triazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The phenylpropyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1-(2-phenylethyl)-1H-1,2,4-triazole
  • 3,5-Dibromo-1-(2-phenylbutyl)-1H-1,2,4-triazole
  • 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,3-triazole

Uniqueness

3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring and the presence of the phenylpropyl group. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of two bromine atoms enhances its potential for further functionalization and derivatization, making it a valuable compound in various research fields.

Properties

IUPAC Name

3,5-dibromo-1-(2-phenylpropyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N3/c1-8(9-5-3-2-4-6-9)7-16-11(13)14-10(12)15-16/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQISARSMEIQGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=NC(=N1)Br)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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